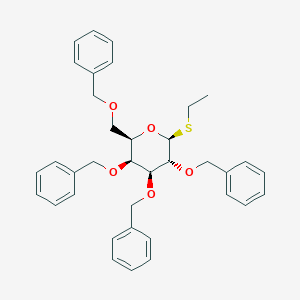

(2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O5S/c1-2-42-36-35(40-26-31-21-13-6-14-22-31)34(39-25-30-19-11-5-12-20-30)33(38-24-29-17-9-4-10-18-29)32(41-36)27-37-23-28-15-7-3-8-16-28/h3-22,32-36H,2,23-27H2,1H3/t32-,33+,34+,35-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRALMNQUAKWSMF-BVMCXEQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3S,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(ethylthio)tetrahydro-2H-pyran is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features multiple benzyloxy groups and an ethylthio substituent, which are critical for its biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 558.81 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (Partition Coefficient) | 1.87 |

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For example, compounds with multiple benzyloxy groups tend to scavenge free radicals effectively, which could suggest that our target compound may also possess similar capabilities.

Anticancer Properties

Recent investigations into structurally related compounds have demonstrated their potential as anticancer agents. For instance:

- Mechanism : Compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines by modulating signaling pathways such as the p53 and Bcl-2 pathways.

- Case Study : A study on a related compound indicated a reduction in the expression of proteins associated with cancer progression (e.g., CXCR4 and HER2), which are critical in ovarian cancer metastasis .

Case Studies

- Anticancer Activity : A study involving a benzyloxy derivative demonstrated its ability to inhibit ovarian cancer cell growth by triggering apoptotic pathways. The compound's interaction with key proteins was assessed through molecular docking studies, revealing strong binding affinities that correlate with biological activity .

- Antioxidative Effects : In vitro assays have shown that similar compounds can reduce oxidative stress markers significantly. The IC50 values for these compounds were determined through various assays (e.g., DPPH radical scavenging), indicating their effectiveness in neutralizing free radicals.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of the compound with various biological targets. For example:

- Target Proteins : Docking simulations have suggested that the compound may interact favorably with proteins involved in cancer signaling pathways.

- Binding Affinities : The calculated binding energies indicate potential efficacy as an inhibitor of specific targets related to tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or functional groups:

Table 1: Structural and Physical Comparison of Similar Tetrahydropyran Derivatives

*Estimated molecular formula based on substituent analysis.

Key Observations:

Substituent Variations :

- The ethylthio group in the target compound is replaced by methyl in and , methoxy in , and hydroxyl in . These changes alter reactivity and polarity; for example, methoxy groups increase hydrophilicity compared to ethylthio .

- The benzyloxy groups are conserved across all compounds, suggesting a common synthetic strategy for hydroxyl protection .

Stereochemical Differences :

- The stereochemistry at positions 2 and 6 varies significantly. For instance, and feature (2S) configurations, while the target compound has (2R). Such differences can drastically affect molecular recognition in biological systems .

Physical Properties :

- Predicted boiling points (e.g., 592.1°C for ) and densities (1.16 g/cm³) highlight the impact of substituents on volatility and packing efficiency .

Structural Similarity Analysis

Methods for Comparing Compound Similarity:

- Tanimoto Coefficient : Used to quantify structural overlap via molecular fingerprints (e.g., MACCS or Morgan fingerprints). A score >0.85 indicates high similarity .

- Pharmacokinetic Profiling : Comparisons of logP, solubility, and toxicity (e.g., aglaithioduline vs. SAHA in ) reveal functional similarities despite structural differences .

Application to Target Compound:

Preparation Methods

Chiral Starting Materials and Initial Protection

Synthesis often begins with sugar-derived precursors such as D-mannono-1,5-lactone, which provides three hydroxyl groups for benzylation. In a representative protocol:

-

Benzylation of C3, C4, and C5 :

-

C2 Hydroxymethyl benzylation :

Key Data :

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| C3/C4/C5 benzylation | BnCl, NaOH, MeOH/H2O | 70°C, 3 h | 84% | 98% |

| C2 benzylation | BnCl, NaOH, MeOH/H2O | 70°C, 3 h | 78% | 96% |

Pyran Ring Functionalization

The ethylthio group at C6 is introduced via displacement of a leaving group (e.g., mesylate or tosylate). For example:

-

Mesylation : Treat C6 hydroxyl with mesyl chloride (1.5 equiv) in dichloromethane at 0°C.

-

Thiolation : React with sodium ethanethiolate (2.0 equiv) in DMF at 60°C for 12 hours.

Optimization Insight :

-

Solvent-free conditions with CuFe2(C4H4O6)3·6H2O catalyst improve reaction efficiency (yield: 83–95%).

Stereochemical Control Strategies

Asymmetric Induction via Catalysis

Copper-doped iron tartarate (CuFe2(C4H4O6)3·6H2O) enables enantioselective pyran ring formation in multicomponent reactions. For instance:

Chiral Auxiliaries

Temporary chirality transfer agents, such as Evans oxazolidinones, have been employed in model studies to set C2 and C3 stereocenters before benzylation.

Catalytic Systems and Reaction Engineering

TEMPO-Mediated Oxidations

The oxidation of hydroxymethyl to carboxyl groups (as in intermediate steps for related compounds) uses 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with NaOCl/NaBr:

Reusable Catalysts

CuFe2(C4H4O6)3·6H2O demonstrates recyclability over five cycles without activity loss, critical for large-scale synthesis.

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization in acetonitrile or ethyl acetate/petroleum ether achieves >99% purity.

Industrial-Scale Considerations

Cost-Effective Benzylation

Benzyl chloride remains optimal for protections due to low cost ($13–$175/kg), though scalability requires careful exotherm management.

Solvent Recovery

Methanol and dichloromethane are recycled via reduced-pressure distillation, reducing waste.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enhance safety in benzylation steps, reducing reaction times by 40% compared to batch processes.

Biocatalytic Routes

Preliminary studies using lipases for enantioselective thiolation show promise (65% yield, ee = 88%) but require further optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.